molecular formula C18H17ClN2O3S B12625136 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide CAS No. 918493-38-6

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide

Cat. No.: B12625136
CAS No.: 918493-38-6
M. Wt: 376.9 g/mol
InChI Key: YRNJZFNNUWIDPO-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a 2-methylpropanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-chloro-1H-indole-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also generate reactive oxygen species (ROS) that can damage cellular components, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide can be compared with other sulfonamide derivatives such as benzenesulfonyl chloride and toluenesulfonyl chloride. While these compounds share the sulfonyl group, their reactivity and applications differ due to variations in their structures. For example, benzenesulfonyl chloride is primarily used in the synthesis of sulfonamides and sulfonate esters, whereas toluenesulfonyl chloride is preferred for its ease of handling and solid-state at room temperature .

Similar Compounds

Properties

CAS No.

918493-38-6

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C18H17ClN2O3S/c1-11(2)18(22)21-17-16(14-10-12(19)8-9-15(14)20-17)25(23,24)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,21,22)

InChI Key

YRNJZFNNUWIDPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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